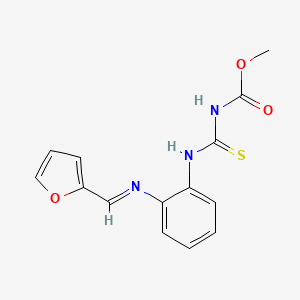
Furophanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furophanate, known by its IUPAC name methyl [(2-{[(E)-furan-2-ylmethylidene]amino}phenyl)carbamothioyl]carbamate, is a chemical compound with the molecular formula C14H13N3O3S . It is primarily recognized for its fungicidal properties and is used in various agricultural applications to protect crops from fungal infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Furophanate can be synthesized through a multi-step process involving the reaction of furan-2-carbaldehyde with 2-aminophenylthiocarbamate under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and effectiveness of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Furophanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can lead to the formation of amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
Furophanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound’s fungicidal properties make it valuable in studying fungal biology and developing antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating fungal infections.
Mecanismo De Acción
Furophanate exerts its effects by inhibiting the growth and reproduction of fungal cells. It targets specific enzymes and pathways involved in fungal metabolism, disrupting their normal function and leading to cell death . The compound’s molecular structure allows it to interact with key proteins and enzymes, making it an effective fungicide.
Comparación Con Compuestos Similares
Thiophanate-methyl: Another fungicide with a similar structure and mode of action.
Carbendazim: A fungicide that shares some structural similarities and is used for similar applications.
Uniqueness: Furophanate is unique due to its specific molecular structure, which allows it to effectively target fungal cells while minimizing harm to other organisms. Its versatility in undergoing various chemical reactions also makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
53878-17-4 |
|---|---|
Fórmula molecular |
C14H13N3O3S |
Peso molecular |
303.34 g/mol |
Nombre IUPAC |
methyl N-[[2-(furan-2-ylmethylideneamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C14H13N3O3S/c1-19-14(18)17-13(21)16-12-7-3-2-6-11(12)15-9-10-5-4-8-20-10/h2-9H,1H3,(H2,16,17,18,21) |
Clave InChI |
TZUAKKVHNFEFBG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(=S)NC1=CC=CC=C1N=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


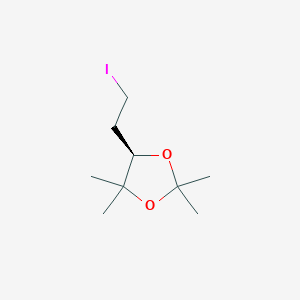
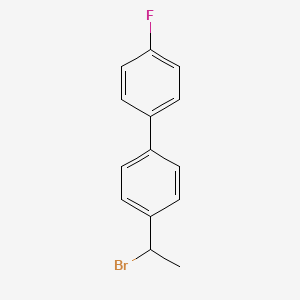

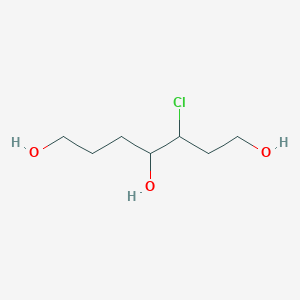

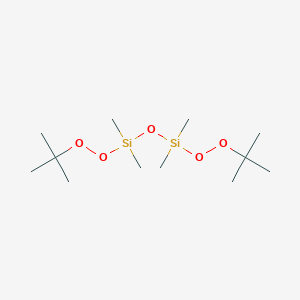
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)


![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)
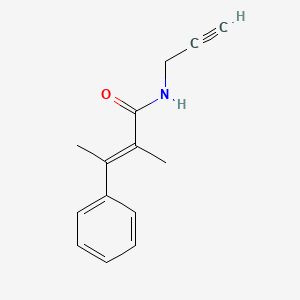
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)

